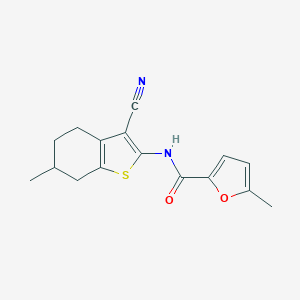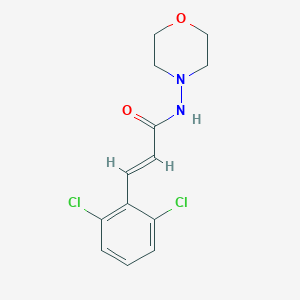![molecular formula C28H32N2O2 B457424 2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE](/img/structure/B457424.png)
2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE is an organic compound with the molecular formula C28H32N2O2 and a molecular weight of 428.57 g/mol . This compound belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). Amides are known for their high boiling and melting points due to the polar nature of the amide group and hydrogen bonding .
Métodos De Preparación
The synthesis of 2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylbutanoyl chloride with 3-aminomethylbenzylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically converts the amide group into a carboxylic acid group.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction converts the amide group into an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.
Aplicaciones Científicas De Investigación
2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE involves its interaction with molecular targets such as proteins and enzymes. The amide group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE can be compared with other similar compounds, such as:
Benzamide: Benzamide is a simpler amide with a single benzene ring attached to the amide group.
Phenylacetamide: Phenylacetamide has a phenyl group attached to the amide group via an ethyl chain.
N-phenylbutanamide: This compound has a phenyl group directly attached to the amide group, similar to this compound.
The uniqueness of this compound lies in its complex structure, which allows for diverse interactions with biological molecules and a wide range of chemical reactivity.
Propiedades
Fórmula molecular |
C28H32N2O2 |
|---|---|
Peso molecular |
428.6g/mol |
Nombre IUPAC |
2-phenyl-N-[[3-[(2-phenylbutanoylamino)methyl]phenyl]methyl]butanamide |
InChI |
InChI=1S/C28H32N2O2/c1-3-25(23-14-7-5-8-15-23)27(31)29-19-21-12-11-13-22(18-21)20-30-28(32)26(4-2)24-16-9-6-10-17-24/h5-18,25-26H,3-4,19-20H2,1-2H3,(H,29,31)(H,30,32) |
Clave InChI |
BUNQATLBDRXHJI-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C(CC)C3=CC=CC=C3 |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C(CC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-1-methyl-N'-[4-(methylanilino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B457345.png)
![Methyl 4-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B457346.png)


![Dimethyl 2-{[3-(2,6-dichlorophenyl)acryloyl]amino}terephthalate](/img/structure/B457353.png)
![Dimethyl 5-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B457354.png)
![N-[4-(diethylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B457356.png)
![Methyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B457358.png)
![Dimethyl 2-[(cyclopropylcarbonyl)amino]terephthalate](/img/structure/B457360.png)
![Methyl 2-[(2,6-dichlorobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457361.png)
![2-(3,4-dimethylphenyl)-N-[3-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-2,2-dimethylpropyl]-4-quinolinecarboxamide](/img/structure/B457362.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B457363.png)
